Structural Differentiation: 2-Methylbenzamide Substitution vs. Unsubstituted Analog (N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide)
CAS 946327-71-5 uniquely incorporates a 2-methyl group on the terminal benzamide ring, a feature absent in the des-methyl analog N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide (MW 383.5 g/mol) . Based on the SAR disclosed in the thiazolamine patent family CN103130792B, the introduction of ortho-substituents on the benzamide ring is a critical determinant of antitumor potency within this scaffold class [1]. No direct, quantitative comparative biological data (e.g., IC50 values) for these two specific compounds are publicly available. This structural difference is inferred from patent Markush and SAR disclosures to be a potential driver of differential target engagement or cellular potency, but remains unvalidated without experimental confirmation.
| Evidence Dimension | Presence of 2-methyl substituent on benzamide ring |
|---|---|
| Target Compound Data | 2-methyl present (MW 397.5 g/mol, C20H19N3O2S2) |
| Comparator Or Baseline | Hydrogen at 2-position (N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)benzamide, MW 383.5 g/mol, C19H17N3O2S2) |
| Quantified Difference | +14 Da mass shift, altered steric/electronic profile at ortho position |
| Conditions | Structural comparison; no comparative biological assay data available |
Why This Matters
For procurement decisions, the 2-methyl substitution represents a distinct chemical entity that cannot be assumed interchangeable with the des-methyl analog, necessitating separate experimental validation.
- [1] CN103130792B. A kind of thiazolamine compounds. China Patent. Filed 2011-11-30, Granted 2016-05-04. View Source
